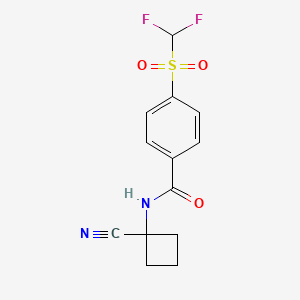

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

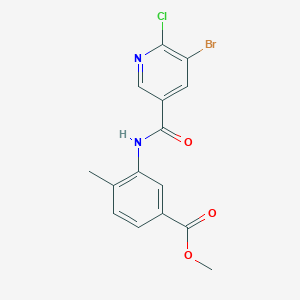

“N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide” is a chemical compound that contains several functional groups. These include a cyanocyclobutyl group, a difluoromethanesulfonyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests aromaticity, and the difluoromethanesulfonyl group could introduce elements of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyanocyclobutyl group might undergo reactions typical of nitriles, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

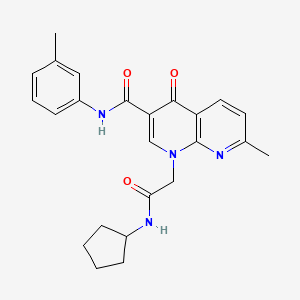

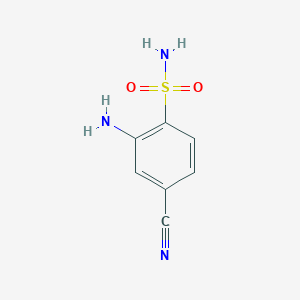

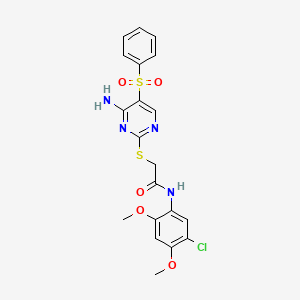

Synthesis and Antimicrobial Evaluation

Compounds incorporating a sulfamoyl moiety, similar in function to sulfonamide groups in N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results as both antibacterial and antifungal agents (Darwish et al., 2014).

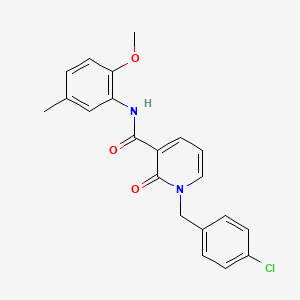

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

Research on N-sulfonated Brönsted acidic catalysts has shown efficient promotion of synthesis reactions under solvent-free conditions. These catalysts, bearing sulfonate groups, facilitate the synthesis of polyhydroquinoline derivatives through a one-pot condensation process, indicating potential for catalysis in organic synthesis (Goli-Jolodar et al., 2016).

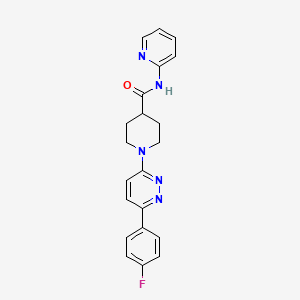

N-heterocyclic Carbene-catalyzed Rearrangements

Vinyl sulfones have been catalyzed by N-heterocyclic carbenes for rearrangement into trans-1,2-bis(phenylsulfonyl) compounds under mild conditions. This process demonstrates the utility of sulfone groups in facilitating chemical transformations, which might be relevant to studying compounds like this compound (Atienza et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-cyanocyclobutyl)-4-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O3S/c14-12(15)21(19,20)10-4-2-9(3-5-10)11(18)17-13(8-16)6-1-7-13/h2-5,12H,1,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCZDQIBTZYDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)

![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)